Home > Products > Screening Compounds P8790 > Denagliptin tosylate
Denagliptin tosylate - 811432-66-3

Denagliptin tosylate

Catalog Number: EVT-266797
CAS Number: 811432-66-3
Molecular Formula: C27H26F3N3O4S
Molecular Weight: 545.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Denagliptin Tosylate is the tosylate salt form of denagliptin, a potent, selective, orally bioavailable, fluoropyrrolidine-based inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity.
Source and Classification

Denagliptin tosylate is classified as a dipeptidyl peptidase IV inhibitor. It is derived from denagliptin, which is an amino acid derivative specifically designed to inhibit the enzyme dipeptidyl peptidase IV. This enzyme plays a critical role in glucose metabolism by degrading incretin hormones, which are involved in insulin secretion. The tosylate salt form enhances the stability and solubility of the active compound, making it suitable for pharmaceutical formulations .

Synthesis Analysis

The synthesis of denagliptin tosylate has undergone significant advancements to improve efficiency and scalability. A notable method involves a single-step peptide coupling/dehydration process mediated by propanephosphonic acid cyclic anhydride. This method was refined to enhance yield and reduce production time by altering the reaction sequence—specifically, delaying the dehydration step until later in the synthesis process .

Key parameters for this synthesis include:

  • Reagents: Propanephosphonic acid cyclic anhydride as a coupling agent.
  • Conditions: The reaction typically occurs under controlled temperatures to optimize yield.
  • Scale: The method has been adapted for large-scale production, allowing for multi-kilogram preparations necessary for commercial use .
Molecular Structure Analysis

Denagliptin tosylate has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its chemical formula can be represented as C19_{19}H23_{23}F4_{4}N2_{2}O3_{3}S. The structure includes:

  • An amino acid backbone.
  • A sulfonic acid group from the tosylate moiety.
  • Fluorinated phenyl groups that enhance its pharmacological properties.

The molecular weight of denagliptin tosylate is approximately 404.46 g/mol. The presence of fluorine atoms in its structure plays a crucial role in enhancing metabolic stability and bioavailability .

Chemical Reactions Analysis

Denagliptin tosylate participates in various chemical reactions primarily related to its role as an enzyme inhibitor. Its key reactions include:

  • Hydrolysis: In aqueous environments, denagliptin tosylate can hydrolyze to release the active drug form.
  • Peptide Bond Formation: As a dipeptidyl peptidase IV inhibitor, it interacts with substrates through peptide bond formation or cleavage.
  • Deactivation Pathways: Understanding the pathways through which denagliptin may degrade or lose activity is critical for optimizing its formulation and delivery .
Mechanism of Action

The mechanism of action of denagliptin tosylate involves its selective inhibition of dipeptidyl peptidase IV. By binding to the active site of this enzyme, denagliptin prevents the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1). This inhibition leads to:

  • Increased levels of GLP-1 and glucose-dependent insulin secretion.
  • Decreased glucagon secretion, resulting in lower blood glucose levels.

This mechanism highlights the compound's therapeutic potential in managing type 2 diabetes by enhancing insulin sensitivity and promoting better glycemic control .

Physical and Chemical Properties Analysis

Denagliptin tosylate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, which aids in its formulation as a pharmaceutical product.
  • Stability: The tosylate form enhances stability compared to other salts, allowing for longer shelf life.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within standard ranges for similar compounds.

These properties are essential for ensuring effective delivery and efficacy when used therapeutically .

Applications

Denagliptin tosylate is primarily used in the pharmaceutical industry as an antidiabetic agent. Its applications include:

  • Type 2 Diabetes Treatment: As part of combination therapies or standalone treatments to manage blood glucose levels effectively.
  • Research: Ongoing studies explore its potential benefits beyond diabetes management, including effects on weight loss and cardiovascular health.

The development of denagliptin tosylate has contributed significantly to advancing diabetes care, offering patients improved options for managing their condition .

Historical Development and Discontinuation of Denagliptin Tosylate [1] [2]

Preclinical and Clinical Development Timeline at GlaxoSmithKline

Denagliptin tosylate (development codes GSK-823093, GW823093) emerged as a dipeptidyl peptidase IV (DPP-4) inhibitor during GlaxoSmithKline's (GSK) early-2000s diabetes research. Its chemical synthesis was first disclosed in 2003 in patent WO 03/002531, with the crystalline tosylate salt form detailed in WO 2005/009956 in 2005 [5]. The compound progressed rapidly to clinical trials, entering Phase I studies around 2004–2005. By 2006, GSK advanced Denagliptin to Phase III clinical trials for type 2 diabetes management, marking a significant milestone in its development pathway [3] [5] [8]. This progression reflected confidence in its in vitro and early clinical efficacy. However, in 2008, development was abruptly placed on hold following preliminary data from long-term preclinical toxicity studies. The termination decision was not linked to human clinical safety data but rather to undisclosed organ toxicity signals observed in animal models during extended dosing regimens [5] [8]. The program never resumed, making Denagliptin a case study in late-stage attrition.

Table 1: Key Milestones in Denagliptin Tosylate Development

YearDevelopment StageKey Event
2003Preclinical DiscoveryInitial synthesis disclosed in patent WO 03/002531 [5]
2005Pharmaceutical DevelopmentCrystalline tosylate salt form patented (WO 2005/009956) [5]
2006Clinical TrialsPhase III trials initiated for type 2 diabetes [3] [5] [8]
2008Pretoxicology AssessmentDevelopment halted due to preclinical toxicity findings [5] [8]

Rationale for Phase III Trial Initiation in Type 2 Diabetes Management

The advancement of Denagliptin to Phase III trials stemmed from compelling pharmacological and early clinical data supporting its mechanism and metabolic effects.

1.2.1. Mechanistic Basis as a DPP-4 Inhibitor

Denagliptin competitively inhibited dipeptidyl peptidase IV (DPP-4), an enzyme responsible for degrading incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, Denagliptin enhanced active incretin levels, potentiating glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells [8]. This mechanism offered advantages over insulin secretagogues (e.g., sulfonylureas) by minimizing hypoglycemia risk. Its chemical structure, featuring a fluorinated pyrrolidine carbonitrile core linked to a bis(4-fluorophenyl)alanine moiety, conferred high DPP-4 binding affinity and selectivity [3] [5]. The tosylate salt form was specifically engineered to optimize solid-state stability and crystallinity for manufacturing [5] [6].

1.2.2. Supportive Efficacy and Stability Data

Early-phase clinical trials demonstrated robust glycemic control. Denagliptin significantly reduced HbA1c and fasting plasma glucose levels while enhancing postprandial insulin responses. These effects aligned with the established DPP-4 inhibitor class (e.g., sitagliptin, vildagliptin). Furthermore, formulation studies initially indicated satisfactory solid-state stability under standard storage conditions [1] [8]. Degradation pathways—primarily cyclization to amidine derivatives—were well-characterized but deemed manageable for capsule formulations under controlled conditions [1]. These factors underpinned GSK’s decision to commit resources to Phase III efficacy and safety evaluation.

Critical Analysis of Preclinical Toxicity Findings Leading to Development Hold

The discontinuation of Denagliptin underscores the critical role of extended preclinical toxicology in identifying late-stage drug failures.

1.3.1. Nature and Impact of Toxicity Signals

Though GSK never publicly detailed the specific organ toxicities, multiple sources confirm "unfavorable preliminary data from preclinical long-term toxicity trials" as the decisive factor [3] [5] [8]. Such trials typically involve chronic dosing (6–12 months) in rodent and non-rodent species to identify cumulative organ damage, carcinogenicity signals, or metabolic disturbances. Given Denagliptin’s abrupt hold in 2008—midway through Phase III—the findings likely revealed severe or irreversible pathology incompatible with chronic human use. This attrition highlights a vulnerability in early development: in vitro and short-term in vivo studies may fail to predict insidious toxicities manifesting only after prolonged exposure.

1.3.2. Formulation Stability Challenges as a Contributing Factor

While not the primary cause for discontinuation, Denagliptin’s complex degradation profile may have exacerbated toxicity risks. Forced degradation studies revealed significant instability in solution and in blends with common excipients. The primary degradation pathway involved cyclization to (3S,7S,8aS)-amidine (Compound 2), which epimerized to (3S,7S,8aR)-amidine (Compound 3) and hydrolyzed to a diketopiperazine (Compound 4) [1]. These degradation products—present in capsules under stress conditions—could introduce unpredictable toxicological profiles. While the solid-state API was stable, degradation in gastrointestinal fluids or excipient interactions might have amplified toxicity in vivo.

Table 2: Key Degradation Pathways of Denagliptin Tosylate

Degradation ConditionPrimary DegradantStructure/MechanismRelevance to Toxicity
Solution (acid/water/base)(3S,7S,8aS)-Amidine (Compound 2)Intramolecular cyclizationPotential for novel bioactivity or toxicity [1]
Excipient Blends(3S,7S,8aR)-Amidine (Compound 3)Epimerization of Compound 2Altered pharmacology; toxicity risk [1]
Capsule Storage (Humidity)Diketopiperazine (Compound 4)Hydrolysis of amidineUnknown safety profile [1]

1.3.3. Synthesis Complexity and Manufacturing Risks

Scale-up challenges further strained Denagliptin’s viability. The initial synthetic route relied on HATU-mediated peptide coupling—a cost-prohibitive step with explosive byproduct hazards [6]. Process chemists redesigned the synthesis using n-propanephosphonic acid cyclic anhydride (T3P®), enabling safer large-scale production via a single-step coupling/dehydration [6]. Despite this improvement, the inherent molecular complexity—multiple chiral centers, fluorine substituents, and a reactive nitrile group—rendered manufacturing economically marginal compared to simpler DPP-4 inhibitors (e.g., linagliptin). When combined with toxicity concerns, these factors likely diminished GSK’s commitment to further investment.

Properties

CAS Number

811432-66-3

Product Name

Denagliptin tosylate

IUPAC Name

(2S,4S)-1-[(2S)-2-amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile;4-methylbenzenesulfonic acid

Molecular Formula

C27H26F3N3O4S

Molecular Weight

545.6 g/mol

InChI

InChI=1S/C20H18F3N3O.C7H8O3S/c21-14-5-1-12(2-6-14)18(13-3-7-15(22)8-4-13)19(25)20(27)26-11-16(23)9-17(26)10-24;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,16-19H,9,11,25H2;2-5H,1H3,(H,8,9,10)/t16-,17-,19-;/m0./s1

InChI Key

MSCWUTTUQLYJFT-QMBKNIKNSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

GSK-823093; GSK 823093; GSK823093; GW823093; GW-823093; GW 823093; GW823093C; GW-823093C; GW 823093C; Denagliptin, Denagliptin tosylate,

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN(C1C#N)C(=O)C(C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H](CN([C@@H]1C#N)C(=O)[C@H](C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.